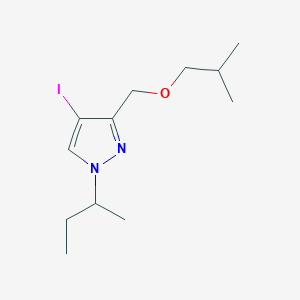
N1-(2-methyl-4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-methyl-4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide, also known as MNPAO, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
N1-(2-methyl-4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide has been studied for its potential applications in various fields, including cancer research, neuroprotection, and as a fluorescent probe. In cancer research, N1-(2-methyl-4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis. In neuroprotection, N1-(2-methyl-4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide has been shown to protect against oxidative stress-induced damage in neuronal cells. As a fluorescent probe, N1-(2-methyl-4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide has been used to detect the presence of metal ions in biological samples.
Wirkmechanismus
The mechanism of action of N1-(2-methyl-4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of apoptosis in cancer cells. Additionally, N1-(2-methyl-4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide has been shown to act as an antioxidant and protect against oxidative stress-induced damage in neuronal cells.
Biochemical and Physiological Effects:
N1-(2-methyl-4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, protection against oxidative stress-induced damage in neuronal cells, and the detection of metal ions in biological samples. However, the exact effects of N1-(2-methyl-4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide on different biological systems are still being studied.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N1-(2-methyl-4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide is its potential as a multi-functional compound with applications in various fields. However, its limitations include its relatively complex synthesis method and the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for N1-(2-methyl-4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide research, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields, and the study of its potential side effects. Additionally, further research is needed to fully understand the mechanism of action of N1-(2-methyl-4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide and its effects on different biological systems.
In conclusion, N1-(2-methyl-4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide is a chemical compound with potential applications in various fields, including cancer research, neuroprotection, and as a fluorescent probe. Its mechanism of action and effects on different biological systems are still being studied, and further research is needed to fully understand its potential applications and limitations.
Synthesemethoden
N1-(2-methyl-4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide is synthesized through a multi-step process that involves the reaction of 2-methyl-4-nitroaniline and 4-phenoxyphenylisocyanate in the presence of a base, followed by the addition of oxalic acid dihydrate. The resulting product is then purified using column chromatography.
Eigenschaften
IUPAC Name |
N'-(2-methyl-4-nitrophenyl)-N-(4-phenoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O5/c1-14-13-16(24(27)28)9-12-19(14)23-21(26)20(25)22-15-7-10-18(11-8-15)29-17-5-3-2-4-6-17/h2-13H,1H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNITYUSTHLRKHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2975532.png)
![5-Chloro-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid](/img/structure/B2975533.png)


![(E)-N-(5-(3-(3,4-dimethoxyphenyl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2975538.png)
![2-{[(2-Bromoethyl)amino]methyl}cyclohexanone hydrobromide](/img/structure/B2975539.png)
![N-(1-cyanocyclohexyl)-2-[4-(1-ethyl-1H-pyrazol-4-yl)piperidin-1-yl]acetamide](/img/structure/B2975541.png)

![2-(benzo[d]isoxazol-3-yl)-N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2975547.png)
![Methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonylacetate](/img/structure/B2975549.png)

![N-[(3-Bromophenyl)methyl]ethane-1-sulfonamide](/img/structure/B2975552.png)